Plastoquinone
Overview
Description
Plastoquinone (PQ) is a terpenoid-quinone molecule involved in the electron transport chain in the light-dependent reactions of photosynthesis . The most common form of plastoquinone, known as PQ-A or PQ-9, is a 2,3-dimethyl-1,4-benzoquinone molecule with a side chain of nine isoprenyl units .
Synthesis Analysis
Plastoquinone synthesis is a complex process. A marine representative of the Gammaproteobacteria produces 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-BP), which inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . The gene cluster responsible for 4-BP synthesis contains genes encoding chorismate lyase, flavin-dependent halogenase, and cytochrome P450 .Molecular Structure Analysis
The molecular structure of plastoquinone involves a distinct dynamic behavior in the presence of plastoquinol, which causes disruption of the interactions seen in the PSII–plastoquinone complex and leads to the “squeezing out” of plastoquinol from the binding pocket .Chemical Reactions Analysis
In the photosystem II (PSII) of oxygenic photosynthetic organisms, the reaction center (RC) core mediates the light-induced electron transfer leading to water splitting and production of reduced plastoquinone molecules . The reduction of plastoquinone to plastoquinol lowers PSII affinity for the latter and leads to its release .Physical And Chemical Properties Analysis
Plastoquinone is a highly hydrophobic molecule that is soluble in organic solvents and insoluble in aqueous solution . It has a chemical formula of C53H80O2 and a molar mass of 749.221 g·mol−1 .Scientific Research Applications
1. Role in Plant Tolerance to Excess Light and Photooxidative Damage
Plastoquinone-9 plays a crucial role in photoprotection for plants. It acts as an antioxidant in plant leaves, essential for coping with excess light energy. Arabidopsis plants overexpressing the plastoquinone-9 biosynthesis gene showed enhanced resistance to photooxidative stress, demonstrating its central role in plant photoprotection (Ksas et al., 2015).
2. Neuroprotective Effects
Plastoquinone, specifically targeted to mitochondria, has shown neuroprotective properties in a rat model of brain ischemia/reperfusion injury. These properties were evaluated by reduced brain damage and improved neurological status, highlighting its potential in stroke treatment (Silachev et al., 2015).
3. Antimicrobial Activity
Plastoquinone analogs exhibit significant antimicrobial activity against bacterial strains like Staphylococcus epidermidis and fungi such as Candida albicans. This makes them potential lead structures for developing antimicrobial drug candidates (Mataracı-Kara et al., 2021).
4. Involvement Beyond Photosynthesis
Plastoquinone-9, while essential in photosynthesis, also plays roles in photoprotection, antioxidant activity, and chloroplast metabolism. It connects photosynthesis with plant metabolism, light acclimation, and stress tolerance (Havaux, 2020).
5. Electron Transport in Photosystem II
Plastoquinone acts as an electron carrier between photosystem II and the cytochrome b6f complex. Its pathways in photosystem II are crucial for the photosynthesis machinery, highlighting its importance in plant biochemistry (van Eerden et al., 2017).
6. Potential in Treating Age-Related Pathologies
Cationic derivatives of plastoquinone have been studied for their effectiveness in treating age-related pathologies. These derivatives show significant potential as mitochondria-targeted drugs due to their antioxidant properties (Severina et al., 2013).
7. Biosynthesis and Physiological Functions
Plastoquinone's biosynthesis involves a complex process with over thirty-five enzymes. It plays a crucial role in electron transport in photosynthesis and is involved in stress response, gene expression, and cellsignal transduction in plants. Its detailed biosynthesis pathway and physiological functions underline its significance in plant growth and development (Liu & Lu, 2016).
8. Antioxidant and Signaling Functions
Plastoquinone is integrated into the plant's antioxidant defense and signaling systems. Its reactions with various oxygen species contribute to both its antioxidant and signaling functions, playing a vital role in plant sustainability under stress conditions (Borisova-Mubarakshina et al., 2019).
9. Application in Age-Related Pathologies
Mitochondria-targeted plastoquinone derivatives, like SkQ1, have shown effectiveness in prolonging lifespan and suppressing age-related traits in various organisms. These derivatives offer a promising approach to treating acute age-related pathologies by reducing mitochondrial ROS and inhibiting mitochondria-mediated apoptosis (Skulachev et al., 2011).
10. Anticancer Potential
Plastoquinone analogs have displayed antiproliferative activity against various cancer cell lines. Specifically, they have shown promise in breast cancer treatment, with potential mechanisms involving increased oxidative stress and apoptosis induction (Jannuzzi et al., 2021).
11. Herbicidal Applications
Plastoquinone's role in photosynthesis makes it a target for herbicidal action. Inhibitors targeting plastoquinone biosynthesis, particularly in the enzyme p-hydroxyphenylpyruvate dioxygenase, demonstrate potential in developing new herbicide molecules (Ooka et al., 2022).
Safety And Hazards
Future Directions
The design of novel medicinal compounds based on plastoquinone is a relevant and promising direction of modern science . The results of the application of ubiquinone and plastoquinone derivatives as membrane antioxidants and regulators of the level of reactive oxygen species in tissues are promising .
properties
IUPAC Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYMLZIRPABFK-IQSNHBBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893791 | |
Record name | Plastoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plastoquinone | |
CAS RN |
4299-57-4 | |
Record name | Plastoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plastoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plastoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLASTOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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